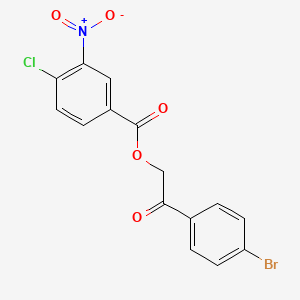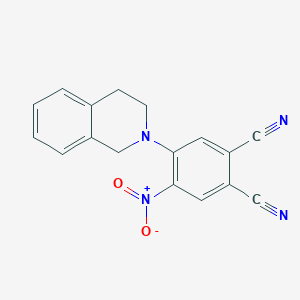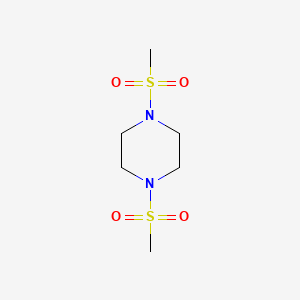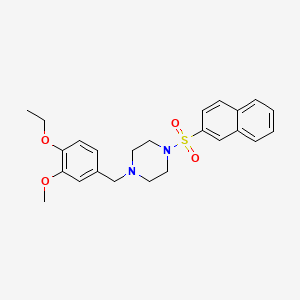
2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate typically involves a multi-step process. One common method includes the esterification of 4-chloro-3-nitrobenzoic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane (DCM).
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the purification process might involve techniques such as recrystallization or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 4-chloro-3-aminobenzoate derivatives.
Ester Hydrolysis: 4-chloro-3-nitrobenzoic acid and 2-(4-bromophenyl)-2-oxoethanol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. The presence of the nitro and ester groups makes it a potential candidate for probing biochemical pathways.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities. Research into its analogs could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological system and the specific enzyme or receptor it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromophenyl)-2-oxoethyl 4-chlorobenzoate
- 2-(4-Bromophenyl)-2-oxoethyl 3-nitrobenzoate
- 2-(4-Bromophenyl)-2-oxoethyl 4-methoxy-3-nitrobenzoate
Uniqueness
Compared to similar compounds, 2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate is unique due to the combination of its bromophenyl, chloro, and nitro groups. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity, making it a compound of particular interest in various research fields.
Propiedades
Fórmula molecular |
C15H9BrClNO5 |
|---|---|
Peso molecular |
398.59 g/mol |
Nombre IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 4-chloro-3-nitrobenzoate |
InChI |
InChI=1S/C15H9BrClNO5/c16-11-4-1-9(2-5-11)14(19)8-23-15(20)10-3-6-12(17)13(7-10)18(21)22/h1-7H,8H2 |
Clave InChI |
AJMSTJBSRYWFKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine](/img/structure/B10885278.png)
![(4-Benzylpiperidin-1-yl)[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10885281.png)

![1-benzyl-3,6-dimethyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10885288.png)
![1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B10885303.png)
![N-{4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10885305.png)

![N-benzyl-1-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)piperidin-4-amine](/img/structure/B10885313.png)
methanone](/img/structure/B10885315.png)
![2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B10885320.png)
![(4-Benzylpiperidin-1-yl)[1-(3-phenylpropyl)piperidin-3-yl]methanone](/img/structure/B10885321.png)
